Methyl 4-acetylthiomethylbenzoate
Description
Methyl 4-acetylthiomethylbenzoate is a benzoate ester derivative featuring an acetylthio (-SCOCH₃) functional group at the para position of the benzene ring. This compound is structurally characterized by its methyl ester group at the carboxylate position and the acetylthio substituent, which confers distinct chemical reactivity and physical properties.
Properties
Molecular Formula |
C11H12O3S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
methyl 4-(acetylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C11H12O3S/c1-8(12)15-7-9-3-5-10(6-4-9)11(13)14-2/h3-6H,7H2,1-2H3 |
InChI Key |
ABBWHANGZXPFJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-acetylthiomethylbenzoate (hypothetical structure based on naming conventions) with key analogs, focusing on substituent effects, synthesis challenges, and physicochemical properties.
Substituent Effects and Reactivity
Key Observations :
- The acetylthio group in the target compound introduces sulfur-based reactivity, differing from oxygen/nitrogen-dominated analogs. This may enhance metal-binding capacity or alter metabolic pathways compared to acetamido or hydroxy derivatives .
- Synthesis Challenges : Introducing sulfur-containing groups (e.g., acetylthiomethyl) often requires specialized reagents (e.g., thioacetyl chloride) and inert conditions to prevent oxidation, unlike the more straightforward acetylation of amines or hydroxyls .
Physical and Spectroscopic Properties
Key Observations :
- The acetylthio group likely reduces water solubility compared to polar substituents (e.g., -OH or -NH₂) but enhances lipophilicity (XLogP ~3 predicted), similar to acetamido derivatives .
- Spectral distinctions include sulfur-related signals (e.g., S=O in IR) and downfield shifts for CH₂-S protons in ¹H NMR .
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